molecular formula C8H9N5O2 B3379043 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1509755-61-6

5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3379043
CAS No.: 1509755-61-6
M. Wt: 207.19
InChI Key: DLFQWAYBFBUCJM-UHFFFAOYSA-N
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Description

5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

Uniqueness

What sets 5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of pyrazole and triazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-methyl-1-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-7(8(14)15)10-11-13(5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFQWAYBFBUCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CN(N=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

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